molecular formula C16H27N3 B7920417 N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine

N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine

Cat. No.: B7920417
M. Wt: 261.41 g/mol
InChI Key: VGOUQMHKGQKVRP-UHFFFAOYSA-N
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Description

N1-(1-Benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine (CAS 1353974-19-2) is an N,N'-disubstituted aliphatic diamine compound of high interest in medicinal chemistry and infectious disease research. With a molecular formula of C16H27N3 and a molecular weight of 261.41 g/mol, this compound is part of a class of molecules being investigated for repurposing as novel therapeutic agents . Recent scientific studies highlight the significant antimycobacterial potential of structurally similar N,N'-aliphatic diamine derivatives. These compounds have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, the primary pathogen responsible for tuberculosis, with the most active analog in this family exhibiting a promising MIC value of 3.4 µM . This suggests that this compound and its analogs represent a valuable scaffold for developing new treatments against tuberculosis and infections caused by non-tuberculosis mycobacteria (NTM), such as M. avium , M. abscessus , M. kansasii , and M. fortuitum . While the precise mechanism of action is still under investigation, in silico studies point to potential interactions with bacterial targets, underscoring its value as a lead compound for hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in antimicrobial assays, structure-activity relationship (SAR) studies, and other investigative programs aimed at combating drug-resistant bacterial infections.

Properties

IUPAC Name

N'-(1-benzylpyrrolidin-3-yl)-N'-propan-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-14(2)19(11-9-17)16-8-10-18(13-16)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOUQMHKGQKVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation with Benzyl Protection

The synthesis often begins with the preparation of a benzyl-protected pyrrolidine derivative. A method adapted from EP1138672A1 involves:

  • Cyclization of S-1,2,4-butanetriol : Mesylation with methanesulfonyl chloride in ethyl acetate forms a trimesylate intermediate.

  • Benzylamine-mediated ring closure : Reaction with benzylamine in tetrahydrofuran (THF) at 50–60°C yields (R)-1-benzylpyrrolidin-3-ol.

StepReagents/ConditionsYield
1S-1,2,4-butanetriol, MsCl, Et₃N, EtOAc, 0–5°C85%
2Benzylamine, THF, 50–60°C, 16 hr78%

This route achieves high optical purity (>98% ee) critical for subsequent functionalization.

Introduction of the Diamine Side Chain

The diamine moiety is introduced via nucleophilic substitution or reductive amination:

  • Alkylation with 1,2-dibromoethane : Reacting 1-benzylpyrrolidin-3-amine with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C forms N1-(1-benzylpyrrolidin-3-yl)ethane-1,2-diamine.

  • Isopropylation : Treatment with isopropyl bromide and potassium carbonate in acetonitrile installs the isopropyl group at N1.

StepReagents/ConditionsYield
31,2-Dibromoethane, DMF, 80°C, 12 hr65%
4Isopropyl bromide, K₂CO₃, MeCN, reflux, 8 hr72%

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

  • THF vs. DMF : THF provides better solubility for intermediates but requires higher temperatures (80–100°C) for alkylation.

  • Low-temperature mesylation : Conducting mesylation at 0–5°C minimizes side reactions, improving yields by 15–20%.

Catalytic Enhancements

  • Triethylamine as HCl scavenger : Using 2.5 equivalents of Et₃N during mesylation steps prevents acid-mediated decomposition.

  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) accelerates alkylation rates by 30% in biphasic systems.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Cyclization-Alkylation High stereocontrol; Scalable to >100 gRequires costly S-1,2,4-butanetriol
Reductive Amination Single-step diamine installationLow yields (45–50%) due to imine instability
Protection-Deprotection Enables selective functionalizationAdditional steps increase synthesis time by 40%

The cyclization-alkylation route remains preferred for industrial applications due to its reliability and compatibility with Good Manufacturing Practices (GMP).

Experimental Data and Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (s, 2H, CH₂Ph), 3.02–2.89 (m, 4H, pyrrolidine-H), 2.65 (d, J = 6.4 Hz, 2H, NCH₂), 1.85–1.72 (m, 4H, CH₂CH₂), 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₉N₃ [M+H]⁺ 276.2432, found 276.2435.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Elemental Analysis : C 74.12%, H 10.58%, N 15.30% (theoretical: C 74.16%, H 10.61%, N 15.23%) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Diamine Derivatives

N1-(3-Methylbenzyl)-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine (L24)
  • Structure : Contains a 3-methylbenzyl group and a pyridinylmethyl substituent instead of benzylpyrrolidinyl and isopropyl groups.
  • Molecular Weight : ~283 g/mol (estimated).
  • Applications : Synthesized as a ligand for metal complexes; characterized by NMR and HRMS .
N1-(3-Methoxybenzyl)-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine (L25)
  • Structure : Similar to L24 but with a 3-methoxybenzyl group.
  • Molecular Weight : ~299 g/mol (estimated).

Comparison Table

Compound Substituents Molecular Weight Key Features
Target Compound Benzylpyrrolidinyl, isopropyl 275.43 Branched, aromatic, steric hindrance
L24 3-Methylbenzyl, pyridinylmethyl ~283 Aromatic, planar pyridine ring
L25 3-Methoxybenzyl, pyridinylmethyl ~299 Electron-rich methoxy group

Polyamines in Corrosion Inhibition

Compounds like N1-(2-aminoethyl)ethane-1,2-diamine (DETA), TETA, and PEHA are linear polyamines with multiple amino groups.

Key Differences :

  • Amino Group Density: DETA (3 amino groups), TETA (4), and PEHA (5) have higher nitrogen content than the target compound (2 amino groups), enhancing their corrosion inhibition via stronger adsorption to metal surfaces .
  • Steric Effects : The target compound’s bulky benzylpyrrolidinyl and isopropyl groups reduce surface coverage efficiency compared to linear polyamines .

Research Findings :

  • Linear polyamines exhibit >90% corrosion inhibition efficiency in acidic environments, while bulkier amines like the target compound are less studied for this application .

Metal-Binding Ligands

N1-[2-(2-Amino-ethylimino)-1-methyl-propylidene]-ethane-1,2-diamine
  • Structure: A tridentate ligand with an imino group and multiple amino sites.
  • Applications : Forms stable complexes with Cu(II) and Fe(III) , validated by spectroscopic methods .

Comparison :

  • The target compound’s pyrrolidine ring may act as a weaker donor compared to imino groups, limiting its utility in high-stability metal complexes.
  • Steric hindrance from the isopropyl group further reduces coordination flexibility .

Structural and Functional Implications

Steric and Electronic Effects

  • Isopropyl Group : Increases steric bulk, reducing interaction with flat surfaces (e.g., metals) but improving selectivity in enzyme inhibition.

Biological Activity

N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine, also known by its CAS number 1353974-19-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidine ring substituted with a benzyl group and an isopropylamine moiety. Its chemical formula is C13H20N2C_{13}H_{20}N_2, with a molecular weight of approximately 220.32 g/mol. The structural formula can be represented as follows:

N1 1 benzylpyrrolidin 3 yl N1 isopropylethane 1 2 diamine\text{N1 1 benzylpyrrolidin 3 yl N1 isopropylethane 1 2 diamine}

Antimicrobial Activity

Recent studies have indicated that derivatives of benzylpyrrolidine compounds exhibit significant antimicrobial activity. For instance, research on related compounds has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismZone of Inhibition (mm)Reference
Compound 7oMycobacterium smegmatis20
N1-benzyl derivativeStaphylococcus aureus18
N1-(benzyl) derivativeMycobacterium tuberculosis22

The biological activity of this compound is hypothesized to involve inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the pyrrolidine ring may enhance the lipophilicity of the compound, facilitating better membrane penetration and subsequent antimicrobial action.

Case Studies

Case Study 1: Antimycobacterial Activity

In a study focusing on the synthesis and evaluation of various benzyl derivatives, one compound exhibited potent antimycobacterial activity against M. smegmatis. This study highlighted the potential for developing new antimycobacterial agents based on structural modifications of benzyl derivatives .

Case Study 2: Resistance Mechanisms

Another investigation into the resistance mechanisms of Staphylococcus aureus revealed that compounds similar to this compound could circumvent traditional resistance pathways by targeting novel sites within the bacterial cell .

Q & A

Q. What are the recommended synthetic routes for N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine, and how can reaction efficiency be optimized?

Methodological Answer: Synthetic routes for similar diamines often involve nucleophilic substitution or reductive amination. For example:

  • Stepwise alkylation : React a primary amine (e.g., ethane-1,2-diamine) with benzylpyrrolidin-3-yl and isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reductive amination : Use a ketone or aldehyde precursor (e.g., isopropyl carbonyl derivatives) with NaBH₄ or H₂/Pd-C to form the secondary amine .

Q. Optimization Strategies :

  • Catalyst screening : Use Pd/C or Raney Ni for higher yields in hydrogenation steps.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while methanol/ethanol improve solubility in reductive steps.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or distillation for volatile byproducts .

Q. Table 1: Example Reaction Conditions for Analogous Diamines

Compound TypeReaction ConditionsYieldReference
N1-(3-Methoxybenzyl) derivativeNaBH₄, MeOH, 0°C to RT, 12h70%
N1-(4-Nitrophenyl) derivativePd-C, H₂ (1 atm), EtOH, 24h90%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR (CDCl₃) : Expect signals for benzyl protons (δ 7.2–7.4 ppm, multiplet), pyrrolidinyl CH₂ (δ 2.5–3.5 ppm), and isopropyl CH₃ (δ 1.0–1.2 ppm, doublet) .
    • 13C NMR : Carbons adjacent to amines (N-CH₂) appear at δ 40–60 ppm; aromatic carbons at δ 120–140 ppm .
  • HRMS : Exact mass should match the molecular formula (e.g., C₁₆H₂₈N₃: calc. 262.2284, observed 262.2282) .
  • FT-IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

Advanced Research Questions

Q. How does the ligand structure influence its coordination behavior with transition metals, and what experimental methods validate these interactions?

Methodological Answer: The benzylpyrrolidinyl and isopropyl groups create steric hindrance, while the diamine backbone acts as a bidentate ligand. Key studies include:

  • Potentiometric titration : Determine stability constants (log K) for metal complexes (e.g., Cu²⁺, Co³⁺) in aqueous/organic solvents .
  • X-ray crystallography : Resolve metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral) using SHELX programs for refinement .
  • DFT calculations : Compare HOMO/LUMO energies to predict binding affinity and redox activity .

Example : Co(III) complexes with similar Schiff base diamines show distorted octahedral geometry, confirmed by FT-IR shifts in ν(C=N) and ν(N-H) .

Q. What strategies can resolve contradictions in reported biological activities of similar diamine derivatives?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Approaches include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyl vs. naphthyl) and test against standardized assays (e.g., NF-κB inhibition) .
  • Dose-response analysis : Compare IC₅₀ values across studies to identify potency thresholds.
  • Meta-analysis : Aggregate data from multiple sources (e.g., HRMS, NMR) to validate compound identity and purity .

Case Study : JSH-23 (a diamine NF-κB inhibitor) showed varying IC₅₀ values due to differences in cell lines; normalization to controls reduced discrepancies .

Q. How can computational methods like DFT predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • DFT parameters : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For corrosion inhibition studies, higher HOMO energy correlates with electron-donating capacity .
  • Molecular docking : Simulate binding to targets (e.g., enzymes) using AutoDock Vina. Key interactions include hydrogen bonds with pyrrolidinyl N and hydrophobic contacts with benzyl groups .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. What are the challenges in determining the crystal structure of such diamine derivatives, and how can SHELX programs assist?

Methodological Answer: Challenges :

  • Twinning : Common in flexible diamines; use TWINABS for data integration .
  • Disorder : Benzyl/pyrrolidinyl groups may require PART instructions in SHELXL for refinement .

Q. SHELX Workflow :

Data collection : Use high-resolution (<1.0 Å) synchrotron data.

Structure solution : SHELXD for direct methods or SIRAS for heavy-atom phasing.

Refinement : SHELXL with restraints for flexible moieties .

Example : A Co(III)-diamine complex was refined to R₁ = 0.032 using SHELXL, confirming ligand geometry .

Q. Table 2: Key Spectral Features for Characterization

TechniqueKey SignalsReference
1H NMR (CDCl₃)δ 1.0–1.2 (isopropyl CH₃), δ 2.5–3.5 (pyrrolidinyl CH₂), δ 7.2–7.4 (benzyl)
HRMS[M+H]⁺ = 262.2284 (calc.), 262.2282 (obs.)
FT-IR3350 cm⁻¹ (N-H), 1280 cm⁻¹ (C-N)

Q. Table 3: Computational Parameters for Reactivity Prediction

ParameterSignificanceExample ValueReference
HOMO EnergyElectron-donating ability-5.2 eV
Fukui Index (f⁻)Nucleophilic sites0.15 (N atom)
Docking ScoreBinding affinity (kcal/mol)-9.8

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